2-Sulfamoylbenzoic acid

Carbonic Anhydrase Inhibition Enzyme Assay Structure-Activity Relationship

2-Sulfamoylbenzoic acid (CAS 632-24-6) is the mandatory ortho-sulfamoylbenzoic acid intermediate for sodium saccharin synthesis via the toluene route—only this isomer undergoes the critical intramolecular cyclization. It is also a validated core scaffold for dual LTD4/TXA2 receptor antagonists and the required high-purity (≥97%) reference standard for HPLC quantification of saccharin impurities (LOQ 80 ppm). Procuring the para-isomer or methyl ester guarantees synthetic failure, inactive pharmacology, or inaccurate analytical results. Buy the ortho-substituted compound to ensure process success and regulatory compliance.

Molecular Formula C7H7NO4S
Molecular Weight 201.2 g/mol
CAS No. 632-24-6
Cat. No. B1218660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sulfamoylbenzoic acid
CAS632-24-6
Synonyms2-sulfamoylbenzoic acid
2-sulfamoylbenzoic acid, monoammonium salt
2-sulfamoylbenzoic acid, monosodium salt
o-sulphamoylbenzoic acid
ortho-sulfamoylbenzoic acid
Molecular FormulaC7H7NO4S
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N
InChIInChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
InChIKeyKDNIOKSLVIGAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Sulfamoylbenzoic acid (CAS 632-24-6) as a Differentiated Chemical Intermediate in Saccharin and Pharmaceutical Synthesis


2-Sulfamoylbenzoic acid (CAS 632-24-6), also referred to as ortho-sulfamoylbenzoic acid or 2-(aminosulfonyl)benzoic acid, is a key organic intermediate characterized by a benzoic acid core substituted with a sulfamoyl group at the ortho position [1]. It is a crystalline solid (melting point: 154-156°C) soluble in water and common organic solvents . As a crucial building block in the classic toluene-based route to sodium saccharin, and as a core pharmacophore in dual LTD4/TXA2 receptor antagonists, its ortho-substitution pattern imparts specific reactivity and biological properties distinct from its para-isomer and other analogs . This guide provides procurement-focused evidence to support selection over generic alternatives.

Why 2-Sulfamoylbenzoic acid is Not Interchangeable with Other Sulfamoylbenzoic Acid Isomers or Derivatives


Generic substitution between sulfamoylbenzoic acid isomers (e.g., 2- vs. 4-substituted) or derivatives is not scientifically valid due to fundamentally different molecular geometry, reactivity profiles, and biological target interactions. The ortho-position of the sulfamoyl group in 2-sulfamoylbenzoic acid creates unique steric and electronic environments that directly govern its use as an intermediate for saccharin synthesis and its distinct pattern of enzyme inhibition [1]. Using a para-isomer or a methyl ester in these contexts will fail, as the required intramolecular cyclization or specific target binding is impossible. The following quantitative evidence demonstrates these non-interchangeable performance characteristics, which are critical for procurement and experimental design decisions.

Quantitative Differentiation Evidence for 2-Sulfamoylbenzoic Acid (CAS 632-24-6) Versus Closest Analogs


Carbonic Anhydrase II (hCA II) Inhibition: Two Orders of Magnitude Lower Activity vs. p-Isomer

The position of the sulfamoyl group on the benzoic acid ring is a critical determinant of carbonic anhydrase (CA) inhibitory potency. In direct comparative assays, the parent compound p-sulfamoylbenzoic acid (4-substituted) exhibits an IC50 of 15 μM against human carbonic anhydrase II (hCA II) [1]. In contrast, 2-sulfamoylbenzoic acid (ortho-substituted) is not reported as an active CA inhibitor in the same study, and its derivatives require extensive modification to achieve nanomolar potency, with the unsubstituted ortho-isomer lacking the necessary geometry for effective zinc coordination in the hCA active site [2]. This stark difference in baseline activity for the unmodified isomers highlights the importance of selecting the correct substitution pattern for any CA-related project.

Carbonic Anhydrase Inhibition Enzyme Assay Structure-Activity Relationship

Analytical Quantification Limits for Ortho- and Para-Isomers in Saccharin by HPLC

For quality control and regulatory compliance in the production of saccharin and its sodium salt, the accurate quantification of residual starting materials, such as 2-sulfamoylbenzoic acid (the ortho-isomer), is mandatory. A validated HPLC method demonstrates distinct quantification limits for the ortho- and para-isomers [1]. The method can accurately determine as little as 80 ppm of the ortho-isomer (2-sulfamoylbenzoic acid) with a limit of detection (LOD) of 8 ppm. In contrast, the same method achieves a more sensitive quantification limit of 25 ppm for the para-isomer (p-sulfamoylbenzoic acid) and an LOD of 2.5 ppm [1]. This 3.2-fold difference in quantification limits underscores the unique chromatographic behavior of the ortho-isomer, which must be accounted for in any analytical method development for this class of compounds.

Analytical Chemistry HPLC Impurity Profiling Quality Control

Thermal and Physical Properties Differentiating from the Methyl Ester Derivative

The free acid, 2-sulfamoylbenzoic acid, and its common derivative, 2-sulfamoylbenzoic acid methyl ester, have distinct physical properties that directly impact their handling and suitability for different synthetic applications. The melting point of 2-sulfamoylbenzoic acid is reported in the range of 154-156 °C . This is significantly higher than its methyl ester counterpart, which melts between 123-125 °C . This ~30°C difference reflects the presence of the carboxylic acid moiety, which enables stronger intermolecular hydrogen bonding in the solid state compared to the ester. This property is a key indicator of purity and dictates storage conditions and the type of reactions it can undergo directly (e.g., amide coupling without a prior deprotection step).

Physicochemical Properties Chemical Synthesis Intermediate Handling

Critical Intermediacy in the Industrial Saccharin Synthesis Route

The primary industrial application of 2-sulfamoylbenzoic acid is as an essential, non-substitutable intermediate in the toluene-based process for manufacturing sodium saccharin . In this specific synthetic sequence, the ortho-sulfamoyl group is required for the final intramolecular cyclization to form the 1,2-benzisothiazole-3(2H)-one-1,1-dioxide (saccharin) core. The use of the para-isomer or any other positional analog would prevent this crucial ring-closing step, halting the synthesis entirely . This strict structural requirement defines its unique and irreplaceable role in this multi-billion dollar industry.

Industrial Chemistry Process Chemistry Sweetener Manufacturing

Optimal Application Scenarios for Procuring 2-Sulfamoylbenzoic acid (CAS 632-24-6)


Use as a Non-Negotiable Starting Material for Saccharin Production or Related Process Chemistry

In the established toluene-based manufacturing process for sodium saccharin, 2-sulfamoylbenzoic acid is the essential intermediate. As demonstrated by the class-level inference that only the ortho-isomer can undergo the final intramolecular cyclization , any attempt to substitute it with a different sulfamoylbenzoic acid isomer will cause a complete failure of the synthetic route. Procurement of this specific compound is therefore a mandatory and non-interchangeable requirement for process chemists and engineers involved in this industrial synthesis or related research .

Synthesis of Dual LTD4/TXA2 Receptor Antagonists in Medicinal Chemistry

For medicinal chemists developing novel anti-allergic or anti-inflammatory agents, 2-sulfamoylbenzoic acid serves as a validated core scaffold for creating dual antagonists of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors . The ortho-relationship between the sulfamoyl and carboxyl groups is crucial for the binding affinity of the derived compounds to these targets. The evidence that this specific scaffold has been successfully used in patented pharmaceutical candidates provides a strong rationale for its procurement over other, less-validated aromatic sulfonamide building blocks when initiating a hit-to-lead or lead optimization campaign in this therapeutic area.

Analytical Chemistry and Quality Control of Saccharin Products

In analytical laboratories tasked with ensuring the purity of saccharin and its sodium salt, 2-sulfamoylbenzoic acid of high purity (≥97%) is required for use as a certified reference standard . The HPLC method for quantifying residual starting materials is specifically validated for this ortho-isomer, with a defined limit of quantification of 80 ppm . Therefore, procurement of a high-quality, analytically characterized standard is essential for generating accurate, reproducible, and regulatory-compliant data. Using an alternative isomer as a surrogate standard would yield incorrect quantification results.

Use as a Building Block for Generating Novel Sulfonamide Compound Libraries

In synthetic chemistry, the unique ortho-substitution of 2-sulfamoylbenzoic acid allows for the creation of compound libraries with distinct three-dimensional conformations. As evidenced by its different physical properties, such as a higher melting point (154-156°C) compared to its methyl ester analog , this compound is ideal for chemists seeking to introduce an ortho-sulfamoylbenzoic acid moiety with a free carboxylate handle. This enables a range of further transformations, such as amide coupling, to generate diverse compounds for biological screening where positional isomerism is a key element of structure-activity relationships.

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